Tin(II) sulfate hydrate

Description

Properties

Molecular Formula |

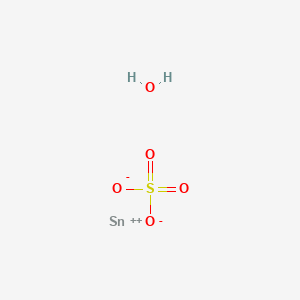

H2O5SSn |

|---|---|

Molecular Weight |

232.79 g/mol |

IUPAC Name |

tin(2+);sulfate;hydrate |

InChI |

InChI=1S/H2O4S.H2O.Sn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 |

InChI Key |

SGSBWKDYVCTXQM-UHFFFAOYSA-L |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Sn+2] |

Origin of Product |

United States |

Structural Elucidation and Crystallographic Analysis of Tin Ii Sulfate Hydrate

Advanced Crystallographic Studies of Tin(II) Sulfate (B86663) Hydrate (B1144303)

Single-Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction study on tin(II) sulfate hydrate has not been prominently reported. However, the analysis of anhydrous tin(II) sulfate (SnSO₄) offers the most detailed view of the tin(II) ion's coordination in a comparable solid-state environment. A key study confirmed that SnSO₄ is not isostructural with barite (BaSO₄) but can be described as a highly distorted version of the barite structure. iucr.org

In the anhydrous crystal, the tin atom is surrounded by twelve oxygen atoms with Sn-O distances ranging from 2.25 to 3.34 Å. iucr.org Critically, three of these oxygen atoms are significantly closer, forming a distinct pyramidal coordination geometry around the tin center. iucr.org This primary coordination sphere features Sn-O bond distances of 2.25 Å and 2.27 Å (x2), with O-Sn-O bond angles of 79.0° and 77.1° (x2). iucr.org This pyramidal three-coordination is a characteristic feature for the tin(II) oxidation state in many of its compounds. iucr.org The sulfate group in the structure is slightly distorted from a regular tetrahedron due to its interactions with the tin centers. iucr.org

Table 1: Selected Crystallographic Data for Anhydrous Tin(II) Sulfate (SnSO₄) Data sourced from Donaldson, J. D. & Puxley, D. C. (1972). iucr.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Primary Sn-O Distances (Å) | 2.25, 2.27, 2.27 |

| Primary O-Sn-O Angles (°) | 79.0, 77.1, 77.1 |

| Next Shortest Sn-O Distance (Å) | 2.95 |

Powder X-ray Diffraction (PXRD) for Phase Identification and Unit Cell Determination

Powder X-ray diffraction is a crucial technique for the characterization and phase identification of tin(II) sulfate and its various synthesized forms. actachemscand.org PXRD patterns can effectively distinguish between commercial tin(II) sulfate and material synthesized via specific laboratory methods. researchgate.net

While a full Rietveld refinement specifically for this compound is not detailed in the available literature, extensive refinement has been performed on the anhydrous phase using high-resolution synchrotron powder X-ray diffraction data. researchgate.net These studies provide precise unit cell parameters for anhydrous SnSO₄, which serves as a fundamental reference for the analysis of related hydrated compounds. The structure was refined in the orthorhombic space group Pbnm (an alternative setting of Pnma). researchgate.net

Table 2: Unit Cell Parameters for Anhydrous Tin(II) Sulfate (SnSO₄) from PXRD Data sourced from a Rietveld refinement study. researchgate.net

| Parameter | Value (Å) |

| a | 7.12322(1) |

| b | 8.81041(1) |

| c | 5.32809(1) |

| Cell Volume (V) | 334.383(1) ų |

Coordination Chemistry of Hydrated Tin(II) Ions in Solution and Solid State

The coordination chemistry of the tin(II) ion is dominated by the influence of its 5s² lone pair of electrons, which dictates the geometry and reactivity of its complexes in both aqueous solutions and the solid state.

Hydration Shell Structure and Coordination Number of Tin(II) Aquo Complexes

In aqueous solution and in hydrated solid salts, the tin(II) ion is surrounded by water molecules, forming aquo complexes. The primary species is the hydrated tin(II) ion, [Sn(H₂O)₃]²⁺. iucr.org This complex exhibits a trigonal pyramidal geometry. iucr.org The mean Sn-O bond length in this hydrated ion has been determined to be approximately 2.21 Å, with O-Sn-O angles around 78°. iucr.org

Computational and experimental studies suggest that the coordination number of the hydrated tin(II) ion can be variable, potentially ranging from three to six. iucr.org However, the three-coordinate trigonal pyramidal and four-coordinate see-saw structures are considered the most probable. iucr.org

Influence of Stereochemically Active Lone Pair on Tin(II) Geometry

A defining characteristic of tin(II) chemistry is the presence of a stereochemically active 5s² lone pair of electrons. iucr.org This non-bonding pair of electrons occupies a significant volume in the coordination sphere of the tin(II) ion. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, this lone pair repels bonding pairs of electrons, resulting in distorted coordination geometries where the ligands are pushed to one side. iucr.org

This effect gives rise to so-called "hemi-directed" complexes, where the ligands occupy only a part of the coordination sphere, with the lone pair occupying the remainder. researchgate.net The pyramidal three-coordination observed in solid anhydrous SnSO₄ is a classic example of this phenomenon. iucr.org The lone pair occupies the apex of a distorted tetrahedron, forcing the three coordinating oxygen atoms into a pyramidal base and resulting in O-Sn-O bond angles significantly smaller than the ideal tetrahedral angle of 109.5°. iucr.org

Oligomerization and Polynuclear Speciation of Tin(II) Hydroxo Complexes

In aqueous solutions, the speciation of tin(II) is highly dependent on pH. As the pH increases from acidic conditions, the hydrated tin(II) ion undergoes hydrolysis to form a series of mono- and polynuclear hydroxo complexes. iucr.org At higher concentrations, these species can oligomerize, forming larger polynuclear clusters. iucr.org

Potentiometric studies have identified several key species that form as the pH rises:

SnOH⁺(aq) : The first mononuclear hydrolysis product. iucr.org

Sn₂(OH)₂²⁺(aq) : A dinuclear complex. iucr.org

Sn₃(OH)₄²⁺(aq) : A prominent polynuclear species. iucr.org

The crystal structure of a hydrolysis product, Sn₃O(OH)₂SO₄, has been determined and was shown to contain the discrete [Sn₃O(OH)₂]²⁺ ion, confirming the existence of such stable polynuclear tin(II) cores in the solid state. iucr.org In hyper-alkaline solutions (pH > 13), the predominant species is the trihydroxidostannate(II) ion, [Sn(OH)₃]⁻. iucr.org

Microscopic and Nanoscopic Structural Characterization of this compound Materials

The structural characterization of this compound at the microscopic and nanoscopic levels is essential for understanding its material properties and behavior. Techniques such as electron microscopy provide direct visualization of the material's morphology and crystal structure.

Morphological Analysis using Electron Microscopy (FESEM, TEM)

Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing the morphology, size, and structure of materials. science.gov FESEM provides high-resolution images of the sample's surface, while TEM allows for the analysis of the internal structure and crystallinity of the nanoparticles. science.govresearchgate.net

In studies of tin(II) sulfate synthesized via a precipitation method, FESEM and TEM analyses have been employed to confirm the morphology of the resulting crystals. wu.ac.thresearchgate.net These investigations revealed that this compound typically forms particles with a prismatic shape. wu.ac.th The use of these advanced microscopy techniques is crucial for correlating the synthesis parameters with the final morphology of the crystalline product.

Particle Size Distribution and Crystal Habit Studies

The particle size and crystal habit of this compound are critical parameters that influence its physical and chemical properties. The crystal habit refers to the characteristic external shape of a crystal, which is a reflection of its internal atomic arrangement. Tin(II) sulfate is known to have a primitive orthorhombic crystal structure with the space group Pnma. atamanchemicals.comwikipedia.org Its structure is related to that of barite (barium sulfate), though it is highly distorted due to the stereochemically active lone pair of electrons on the Sn²⁺ cation. unicamp.br This lone pair results in a pyramidal coordination of the tin atom with three oxygen atoms. wikipedia.org

Studies have reported varying particle sizes depending on the synthesis method and analytical technique used. For instance, X-ray Diffraction (XRD) analysis of a synthesized tin(II) sulfate sample indicated an average particle size of 666 nm. wu.ac.thresearchgate.net In contrast, direct imaging using Field-Emission Scanning Electron Microscopy (FESEM) on the same batch of material showed an average particle size of 3.473 μm, suggesting that the smaller primary crystallites may form larger agglomerates. wu.ac.th The ability to control particle size is significant, with research on related tin colloids demonstrating that particle dimensions can be manipulated from approximately 47 nm to over 1000 nm by adjusting formation conditions. nih.gov

| Analytical Method | Reported Average Particle Size | Reference |

|---|---|---|

| X-ray Diffraction (XRD) | 666 nm | wu.ac.thresearchgate.net |

| Field-Emission Scanning Electron Microscopy (FESEM) | 3.473 µm | wu.ac.th |

Thermal Stability and Decomposition Pathways of this compound

The thermal stability and decomposition behavior of this compound are key characteristics for its handling, storage, and application in various processes. Thermoanalytic techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the material's response to heat.

Thermogravimetric Analysis (TGA) of Water Loss and Decomposition Products

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com For hydrated compounds like this compound, TGA is particularly useful for quantifying the loss of water molecules (dehydration) and subsequent decomposition of the anhydrous salt. tainstruments.com

The thermal decomposition of tin(II) sulfate typically proceeds in distinct stages. The initial stage for a hydrated sample involves the loss of water of crystallization, which is observed as an initial weight loss at lower temperatures. Following dehydration, the resulting anhydrous tin(II) sulfate remains stable until a higher temperature is reached. The decomposition of anhydrous tin(II) sulfate has been reported to begin at temperatures ranging from 378 °C to 430 °C. wikipedia.orgresearchgate.net The decomposition process involves the breakdown of the sulfate into tin(IV) oxide (SnO₂) and sulfur dioxide (SO₂), which is observed as a significant weight loss in the TGA curve. wikipedia.orgresearchgate.net

| Temperature Range | Event | Decomposition Products | Reference |

|---|---|---|---|

| Lower Temperatures (variable) | Dehydration (Water Loss) | H₂O (vapor) | actachemscand.org |

| 378 °C - 430 °C | Decomposition of Anhydrous Salt | SnO₂, SO₂ | wikipedia.orgresearchgate.net |

Differential Thermal Analysis (DTA) of Phase Transitions and Thermal Events

Differential Thermal Analysis (DTA) is a thermoanalytic technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. wikipedia.org This method is used to detect physical and chemical changes, such as phase transitions, melting, crystallization, and decomposition, which are associated with endothermic (heat absorbing) or exothermic (heat releasing) events. vbcop.org

For this compound, DTA curves provide complementary information to TGA data. The dehydration process is typically observed as a broad endothermic peak, indicating the energy required to remove the water molecules from the crystal lattice. vbcop.org The melting of anhydrous tin(II) sulfate is also an endothermic event, which would appear as a sharp peak if it occurs before decomposition. wikipedia.orgvbcop.org Subsequent decomposition at higher temperatures can be associated with either endothermic or exothermic peaks, depending on the nature of the chemical breakdown and any concurrent phase changes in the solid residue. actachemscand.org DTA has been utilized in research to analyze the thermal stability of synthesized tin(II) sulfate, confirming the material's behavior upon heating. wu.ac.thresearchgate.net

Aqueous Solution Chemistry and Complexation of Tin Ii Sulfate Hydrate

Speciation Diagrams and Equilibrium Studies of Tin(II) in Sulfate (B86663) Solutions

The speciation of tin(II) in sulfate solutions is highly dependent on factors such as pH and the concentration of sulfate ions. In aqueous environments, tin(II) ions are subject to hydrolysis, forming various hydroxo species. The presence of sulfate ions introduces the formation of sulfato complexes, further diversifying the chemical species present in the solution.

In acidic to neutral solutions, tin(II) exists as a variety of soluble species. At low pH, the hydrated tin(II) ion, [Sn(H₂O)₆]²⁺, is predominant. As the pH increases, hydrolysis leads to the formation of hydroxo complexes such as Sn(OH)⁺, Sn(OH)₂⁰, and Sn(OH)₃⁻. In solutions with higher tin concentrations, polynuclear species like Sn₂(OH)₂²⁺ and Sn₃(OH)₄²⁺ can also be significant. geologyscience.ru

The introduction of sulfate ions to the system leads to the formation of tin(II) sulfate complexes. The primary species formed is SnSO₄⁰, with the potential for higher-order complexes like [Sn(SO₄)₂]²⁻ at sufficiently high sulfate concentrations. The relative abundance of these hydroxo and sulfato species is dictated by the pH and the activities of both tin(II) and sulfate ions in the solution. arizona.edu For instance, in solutions with a pH between 1.5 and 2.4, the crystalline phase of tritin(II)dihydroxy(oxy)sulfate, Sn₃O(OH)₂SO₄, can be prepared from the hydrolysis of SnSO₄. arizona.edu

The thermodynamic parameters, including the change in Gibbs free energy (ΔG⁰), enthalpy (ΔH⁰), and entropy (ΔS⁰), provide further insight into the spontaneity and nature of the complexation reactions. The relationship between these parameters and the stability constant is given by the equation: ΔG⁰ = -RT ln(β). scispace.com

Table 1: Selected Stability Constants for Tin(II) Hydroxo and Sulfato Complexes

| Complex Species | Log β | Ionic Medium | Temperature (°C) |

|---|---|---|---|

| Sn(OH)⁺ | 10.9 | 3 M NaClO₄ | 25 |

| Sn(OH)₂⁰ | 20.8 | 3 M NaClO₄ | 25 |

| Sn(OH)₃⁻ | 27.5 | 3 M NaClO₄ | 25 |

| SnSO₄⁰ | 1.8 | 1 M NaClO₄ | 25 |

Note: The stability constants are influenced by the ionic strength and temperature of the solution. The values presented here are illustrative and may vary under different experimental conditions.

Kinetic Studies of Tin(II) Redox Reactions in Sulfate Media

The redox chemistry of tin is characterized by the interconversion between its +2 and +4 oxidation states. In sulfate media, the kinetics of these reactions are influenced by various factors, including the composition of the solution and the presence of catalysts or inhibitors.

The exchange of electrons between Sn(II) and Sn(IV) species is a fundamental process in tin redox chemistry. In sulfuric acid solutions, this exchange is influenced by the nature of the tin complexes present. The rate of the exchange reaction can be affected by the concentration of sulfuric acid, which in turn influences the speciation of both Sn(II) and Sn(IV).

The oxidation of Sn(II) to Sn(IV) in sulfate media is a key consideration in many practical applications, as it can lead to the formation of insoluble Sn(IV) compounds like SnO₂. wikipedia.orgresearchgate.net The rate of this oxidation is influenced by several factors:

pH: The stability of Sn(II) against oxidation generally decreases as the pH increases.

Presence of Oxidants: Dissolved oxygen is a common oxidant that can convert Sn(II) to Sn(IV).

Temperature: Higher temperatures generally accelerate the rate of oxidation.

Sulfate Concentration: The formation of tin(II) sulfate complexes can affect the redox potential of the Sn(II)/Sn(IV) couple and thus influence the oxidation rate. The presence of sulfate can sometimes slow down the oxidation to tin(IV) sulfate. researchgate.net

Complexation of Tin(II) with Organic and Inorganic Ligands in Sulfate Environments

In addition to hydroxide (B78521) and sulfate ions, tin(II) can form complexes with a wide array of other inorganic and organic ligands, even in a sulfate-rich environment. The formation of these complexes can significantly alter the solubility, speciation, and reactivity of tin(II).

The coordination chemistry of tin(II) is diverse, with the ability to form complexes with various donor atoms, particularly nitrogen and oxygen. researchgate.net For instance, ligands such as amines, carboxylic acids, and amino acids can coordinate with Sn(II). The stability of these complexes depends on the nature of the ligand, including its denticity (the number of donor atoms) and the chelate effect. scispace.com

In a sulfate medium, there will be a competition between sulfate ions and other ligands for coordination to the tin(II) center. The outcome of this competition depends on the relative stability constants of the respective complexes and the concentrations of the competing ligands. The formation of mixed-ligand complexes, containing both sulfate and another ligand in the coordination sphere of the tin(II) ion, is also a possibility.

Role of Pyrophosphate and Other Chelating Agents in Stabilizing Tin(II)

In aqueous solutions, the tin(II) ion (Sn²⁺) is susceptible to oxidation to tin(IV) and hydrolysis, which can lead to the precipitation of insoluble tin hydroxides. The stabilization of Sn(II) is therefore critical for many applications, such as in electroplating. nih.govresearchgate.net Chelating agents are employed to form stable, water-soluble complexes with Sn(II), effectively preventing these degradation pathways. nouryon.com These agents, often multidentate ligands, bind to the tin(II) ion, sequestering it and modifying its chemical properties. nih.gov

Pyrophosphate (P₂O₇⁴⁻) is a particularly effective and widely used chelating agent for tin(II). nih.govchemimpex.com It forms strong complexes with Sn(II) over a range of pH values, which is crucial for processes like the electrodeposition of tin and its alloys. nih.govresearchgate.net The complexation with pyrophosphate stabilizes the +2 oxidation state of tin, slowing its reaction with water and dissolved oxygen. researchgate.net Studies have shown that in solutions containing an excess of pyrophosphate, complexes with a 2:1 and even a 3:2 ligand-to-metal ratio can form. nih.gov The resulting stannous pyrophosphate complexes are significantly more stable than the simple hydrated tin(II) ion, keeping the metal in solution even under conditions that would otherwise cause precipitation. nih.gov

Other chelating agents have also been studied for their ability to stabilize tin(II) ions. These include various organic ligands that can form stable ring structures with the metal ion. nih.govrsc.org Hydroxocarboxylic acids such as citrate, malate, and tartrate are effective at complexing Sn²⁺. researchgate.net The stability of these complexes allows for the formulation of tin(II) solutions for applications like the chemical bath deposition of thin films. researchgate.net Aminopolycarboxylic acids, such as ethylenediaminetetraacetic acid (EDTA), are powerful chelating agents known to form very stable complexes with a variety of metal ions, including tin(II). nih.govresearchgate.net The effectiveness of a chelating agent is quantified by its formation constant (also known as a stability constant), which measures the strength of the interaction between the ligand and the metal ion. wikipedia.org

| Ligand | Sn(II) Species | Log K | Conditions |

|---|---|---|---|

| Pyrophosphate | [Sn(P₂O₇)]²⁻ | 13.2* | Value calculated from multiple sources for comparison. |

| Citrate | [Sn(Cit)]⁻ | 6.54 | I = 1.0 M NaCl, T = 298.15 K |

| Malate | [Sn(Mal)] | 4.98 | I = 1.0 M NaCl, T = 298.15 K |

| Tartrate | [Sn(Tart)] | 4.51 | I = 1.0 M NaCl, T = 298.15 K |

| EDTA | [Sn(EDTA)]²⁻ | 18.7 | I = 0.1 M, T = 25 °C |

Note: Stability constants can vary significantly with experimental conditions such as ionic strength and temperature. The values presented are for illustrative purposes. Data sourced from multiple studies. researchgate.networdpress.com

Impact of Ligand Coordination on Tin(II) Reactivity and Speciation

The coordination of ligands to a tin(II) center profoundly influences its chemical reactivity and the distribution of different chemical forms (speciation) in an aqueous solution. researchgate.netrsc.org The stereochemically active 5s² lone pair of electrons on the Sn(II) ion plays a crucial role in determining the geometry of its complexes, which in turn affects their reactivity. researchgate.netnih.gov

| Ligand | Conditions | Major Tin(II) Species | Coordination Geometry (Postulated) |

|---|---|---|---|

| Water (Hydrated Ion) | Acidic pH, no chelator | [Sn(H₂O)₃]²⁺ | Pyramidal |

| Hydroxide | Alkaline pH, no chelator | [Sn(OH)₃]⁻ | Pyramidal |

| Pyrophosphate | Alkaline pH, excess ligand | [Sn(P₂O₇)₂]⁶⁻ | Pyramidal |

| Pyrophosphate | Near-neutral pH | [Sn(P₂O₇)]²⁻ | Square Pyramidal |

| Pyrophosphate | Acidic pH | [Sn(P₂O₇H)]⁻, [Sn(H₂P₂O₇)] | Trigonal Pyramidal |

| Citrate | Slightly acidic to neutral pH | [Sn(Cit)]⁻, [SnH(Cit)] | Trigonal Bipyramidal |

Note: Speciation is complex and the species listed represent major forms under specific conditions. nih.govresearchgate.netnih.gov

Advanced Applications of Tin Ii Sulfate Hydrate in Materials Science and Industrial Processes

Utilization as a Precursor for Advanced Tin-Based Materials

Tin(II) sulfate (B86663) is a preferred starting material for the synthesis of various advanced tin-based materials due to its solubility and reactivity. It serves as a convenient source of tin(II) ions, which can be readily oxidized or combined with other elements to form complex structures with tailored properties for electronic, optical, and energy applications. atamanchemicals.com

Tin(II) sulfate is a key precursor in the preparation of tin(IV) oxide (SnO₂) nanoparticles. atamanchemicals.comscientificlabs.ie These nanostructures are integral to a wide range of technologies due to their unique properties, including high chemical stability, transparency to visible light, and n-type semiconductivity. mdpi.comnih.gov The synthesis process often involves the controlled hydrolysis and subsequent oxidation of the tin(II) salt, followed by a heat treatment or calcination to yield crystalline SnO₂. google.comscialert.net

The characteristics of the resulting SnO₂ nanoparticles, such as crystal size and surface area, can be controlled by adjusting reaction parameters. mdpi.com These materials are widely used in the fabrication of optoelectronic devices, transparent conducting films for solar cells, and gas sensors. atamanchemicals.comnih.goveu-jr.eu For instance, SnO₂ nanoparticles synthesized via a hydrothermal method using a tin-based precursor have been successfully integrated as an electron transport layer (ETL) in perovskite solar cells, demonstrating the material's viability in next-generation photovoltaic technologies. eu-jr.eu

Table 1: Synthesis Methods for SnO₂ Nanostructures from Tin Precursors This table is interactive and can be sorted by clicking on the headers.

| Precursor | Synthesis Method | Resulting Structure | Average Particle/Crystal Size | Key Application | Reference(s) |

|---|---|---|---|---|---|

| Tin(II) sulfate (SnSO₄) | Chemical Reaction in Ionic Melt | Crystalline Nanopowder | Not Specified | Conductive Coatings | google.com |

| Tin(II) chloride (SnCl₂) | Mechanochemical Reaction | Nanocrystals | ~28 nm | Not Specified | mdpi.com |

| Tin(II) chloride (SnCl₂) | Sol-gel | Nanocrystalline Powder | 14-16 nm | Not Specified | scialert.net |

| Tin(IV) chloride (SnCl₄) | Nonaqueous Sol-gel | Nanoparticles | 3.4-7.7 nm | Transparent Conducting Material | nih.gov |

Tin(II) sulfate is instrumental in the synthesis of ternary copper-tin-sulfide (Cu-Sn-S) chalcogenides. atamanchemicals.com These materials, including compounds like Cu₂SnS₃, Cu₅Sn₂S₇, and Cu₃SnS₄, are gaining attention for photovoltaic applications as absorber layers in thin-film solar cells, offering an alternative to materials containing scarcer elements like indium. sigmaaldrich.comaip.orgrsc.org

One effective synthesis route is the Successive Ionic Layer Adsorption and Reaction (SILAR) method, where tin(II) sulfate can be used as the tin source. scientificlabs.iesigmaaldrich.com This technique allows for the codeposition of different metal sulfides and can be modified to increase the growth rate of the thin films. rsc.org The resulting Cu-Sn-S films exhibit promising optical and electrical properties suitable for energy conversion. rsc.org Another approach involves the electrosynthesis of quaternary compounds like Cu₂ZnSnS₄ (CZTS), a promising material for solar cells, where tin(II) sulfate is a component of the synthesis process. sigmaaldrich.comumn.edu

The use of tin-based materials is a significant area of research for next-generation energy storage devices, and tin(II) sulfate serves as a valuable precursor in this field. atamanchemicals.com Tin's high theoretical capacity for lithium storage makes it an attractive alternative to traditional graphite (B72142) anodes in lithium-ion batteries. ipme.ru However, tin anodes can suffer from significant volume changes during charging and discharging cycles, which can lead to degradation. ipme.ru

To overcome this, research has focused on creating composite materials and complex architectures. Tin(IV) oxide (SnO₂) nanoparticles, which can be synthesized from tin(II) sulfate, are widely investigated for use in battery electrodes and for the fabrication of supercapacitors. atamanchemicals.comsigmaaldrich.com For instance, SnO₂ nanoparticles have been encapsulated in carbon foam to create high-performance anodes for lithium-ion batteries. sigmaaldrich.com Similarly, copper tin sulfide (B99878) (CTS) materials, also derived from tin-based precursors, have been combined with reduced graphene oxide to create high-performance supercapacitor electrodes. acs.org

Table 2: Applications of Tin-Based Materials in Energy Storage This table is interactive and can be sorted by clicking on the headers.

| Material | Precursor Source | Application | Key Performance Metric | Reference(s) |

|---|---|---|---|---|

| Tin(IV) Oxide (SnO₂) Nanoparticles | Tin(II) sulfate | Battery Electrodes | High theoretical capacity | atamanchemicals.comsigmaaldrich.comipme.ru |

| Tin(IV) Oxide (SnO₂) Nanoparticles | Tin(II) sulfate | Supercapacitors | Enhanced energy density | atamanchemicals.comscientificlabs.iesigmaaldrich.com |

| Copper Tin Sulfide (CTS) | Tin-based precursors | Supercapacitor Electrodes | Specific capacitance of 820.83 F g⁻¹ | acs.org |

Catalytic Roles of Tin(II) Sulfate Hydrate (B1144303) and its Derivatives

Tin(II) sulfate and its derivatives, particularly sulfated tin oxides, have demonstrated significant potential as solid acid catalysts in various chemical transformations. The catalytic activity of these materials is largely attributed to the presence of both Lewis and Brønsted acid sites, which are crucial for facilitating a range of organic reactions. researchgate.net Tin-based catalysts are advantageous due to their high catalytic activity, relative ease of preparation, and potential for reusability. alfachemic.com

One of the primary applications is in esterification reactions, a vital process in synthetic organic chemistry for producing esters used as pharmaceuticals, solvents, and perfumes. researchgate.net Traditionally, these reactions are catalyzed by hazardous liquid acids like sulfuric acid. researchgate.net Sulfated tin oxide (SO₄²⁻/SnO₂) emerges as a highly efficient and environmentally benign alternative. researchgate.net Research on the esterification of acetic acid with amyl alcohol showed that the catalytic performance is directly linked to the surface acidity, which can be optimized by controlling the sulfate content and calcination temperature during the catalyst's preparation. researchgate.net The highest catalytic activity was observed when both Lewis and Brønsted acid sites were maximized. researchgate.net

Beyond simple esterification, tin catalysts are effective in Baeyer-Villiger oxidation reactions, which convert ketones to esters or lactones. alfachemic.com While various forms of tin catalysts are used, the principle relies on the acidic nature of the tin center to activate the reactants. alfachemic.com Tin(II) compounds, in general, are also utilized for catalyzing the production of organic esters, plasticizers, and certain polyester (B1180765) resins. tib-chemicals.com For instance, tin(II) chloride is used as a catalyst in the synthesis of various acetate (B1210297) esters with high yields. alfachemic.com The broader family of inorganic tin catalysts, including tin(II) oxalate, demonstrates high activity at elevated temperatures (>160°C), leading to nearly complete conversions with short reaction times and minimal side reactions compared to traditional acid catalysts. tib-chemicals.com

To enhance stability, selectivity, and ease of recovery, tin(II) catalysts are often immobilized on solid supports for use in industrial-scale processes. These supported catalysts combine the catalytic properties of tin with the high surface area and structural integrity of materials like carbon, silica (B1680970), or various metal oxides. rsc.orgresearchgate.net

A significant industrial application for supported tin catalysts is in the dehydrogenation of light paraffins, such as propane (B168953) to propene. rsc.org Most industrial processes for this conversion rely on bimetallic platinum-tin (Pt-Sn) catalysts. rsc.org The addition of tin to platinum catalysts improves selectivity and longevity by modifying the electronic properties of the platinum and preventing side reactions. rsc.org

In the field of biorefining, supported tin catalysts are crucial for converting biomass-derived molecules into valuable chemicals. For example, bimetallic platinum-tin catalysts supported on silica (PtSn/SiO₂) are effective in the hydrogenation of glycerol (B35011) to 1,2-propanediol, a key chemical intermediate. rsc.org Similarly, carbon-supported ruthenium-tin (Ru-Sn/C) catalysts have shown stable activity in the hydrogenation of levulinic acid to γ-valerolactone, a versatile platform chemical. rsc.org In these bimetallic systems, tin plays a promotional role, enhancing the activity and stability of the primary metal catalyst. rsc.org

Applications in Building Materials and Corrosion Science

Tin(II) sulfate is utilized as a multifunctional additive in Portland cement, where it influences the material's physical and chemical properties. researchgate.net Its primary roles are to modify the setting time and strength development and to act as a reducing agent for hexavalent chromium (Cr⁶⁺), a hazardous impurity in cement. researchgate.net

When added to a cement mixture, tin(II) sulfate participates in the hydration reactions, leading to the formation of new crystalline phases, including calcium hydroxo-tin (Sn₆O₄(OH)₄) and CaSn(OH)₄. researchgate.netdaneshyari.com The presence of both stannous (Sn²⁺) and sulfate (SO₄²⁻) ions has a coupled effect that significantly enhances the setting time and strength of the cement compared to additives like gypsum (CaSO₄·2H₂O) or tin(II) chloride (SnCl₂). researchgate.netdaneshyari.com At small quantities, tin(II) sulfate has a positive impact on the setting and hardening process. researchgate.net

Furthermore, under hot temperature curing conditions, cement modified with tin(II) sulfate shows a reduced tendency to form delayed ettringite, a compound that can cause deleterious expansion and cracking in concrete over time. researchgate.netdaneshyari.com This makes tin(II) sulfate a potentially superior alternative to gypsum in certain applications. researchgate.netdaneshyari.com The tin compounds become incorporated into the hydrated cement matrix, contributing to the final properties of the hardened material. researchgate.netdaneshyari.com

The table below summarizes the comparative effects of adding Tin(II) sulfate to cement.

| Property | Effect of Tin(II) Sulfate (SnSO₄) Addition | Comparative Performance |

| Setting Time | Accelerates setting and hardening at small quantities. researchgate.net | More effective enhancement than gypsum (CaSO₄·2H₂O) and tin(II) chloride (SnCl₂). researchgate.netdaneshyari.com |

| Strength | Obvious enhancement in strength development. researchgate.netdaneshyari.com | Superior strength enhancement compared to gypsum and tin(II) chloride. researchgate.netdaneshyari.com |

| Hydration Products | Formation of calcium hydroxo-tin (Sn₆O₄(OH)₄) and CaSn(OH)₄. researchgate.netdaneshyari.com | Unique products not formed with traditional additives. |

| Durability | Reduces the formation of delayed ettringite under hot curing. researchgate.netdaneshyari.com | Superior performance compared to gypsum in preventing delayed ettringite formation. researchgate.netdaneshyari.com |

| Cr(VI) Reduction | Acts as a strong reducing agent for hexavalent chromium. researchgate.net | Higher reduction capacity than ferrous sulfate (FeSO₄) under the same conditions. daneshyari.com |

This table is generated based on data from scientific studies to illustrate the effects of Tin(II) sulfate in cement. researchgate.netdaneshyari.com

In the field of corrosion science, specific hydrated forms of tin(II) sulfate play a role as corrosion products on the surface of tin and its alloys. One such compound is tritin(II)dihydroxyoxosulfate, Sn₃O(OH)₂SO₄, which is a rare corrosion product identified on tin-containing alloys, particularly those exposed to marine or other sulfate-rich environments. arizona.edu

This basic tin(II) sulfate has been found on corroding brass and bronze artifacts recovered from seawater. arizona.edu Its formation is favored in environments with a low pH. The hydrolysis of tin(II) ions from the alloy can itself cause a local decrease in pH, creating conditions suitable for the precipitation of this basic salt. arizona.edu The formation of Sn₃O(OH)₂SO₄ is particularly favored on copper-containing tin alloys when sulfate is available. arizona.edu

Studies have shown that this compound precipitates from aqueous solutions at a pH between 1.5 and 2.4. arizona.edu Although the conditions required for its formation (low pH and high sulfate concentration) are not commonly encountered, they can occur in isolated micro-environments on a corroding surface, such as within surface blisters or pits. arizona.edu The identification of Sn₃O(OH)₂SO₄, alongside more common corrosion products like cassiterite (SnO₂), provides valuable insight into the specific chemical conditions and corrosion mechanisms affecting tin alloys in certain historical and industrial contexts. arizona.edu

Analytical and Spectroscopic Methodologies for Tin Ii Sulfate Hydrate Characterization

Elemental and Compositional Analysis

Elemental and compositional analysis techniques are fundamental in verifying the purity and the stoichiometric formula of tin(II) sulfate (B86663) hydrate (B1144303). These methods quantify the constituent elements and the proportion of water of hydration.

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. In the context of tin(II) sulfate hydrate, XRF is employed to confirm the presence of tin (Sn) and sulfur (S) and to quantify their concentrations, which in turn helps in assessing the purity of the compound. The technique works by bombarding the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays. The energy of these X-rays is unique to each element, and their intensity is proportional to the element's concentration.

In a study on the synthesis of tin(II) sulfate, XRF analysis was used to confirm the purity of the final product. The analysis revealed a tin(II) sulfate content of 98.369%, indicating a high level of purity. researchgate.net This demonstrates the utility of XRF as a quality control tool in the production of tin(II) sulfate.

Table 1: Illustrative XRF Data for a this compound Sample

| Element | Certified Mass % | Measured Mass % |

| Tin (Sn) | 55.29 | 54.8 |

| Sulfur (S) | 14.93 | 14.7 |

| Oxygen (O) | 29.78 | Not directly measured |

Note: This table is illustrative. XRF does not typically measure oxygen directly. The oxygen content is calculated by difference, assuming the remainder of the composition is oxygen.

Quantitative chemical analysis methods are essential for verifying the stoichiometry of this compound, specifically the ratio of tin(II) ions to sulfate ions and the number of water molecules of hydration.

Gravimetric Analysis

Gravimetric analysis is a classic and highly accurate method for determining the amount of a substance by weighing. To determine the stoichiometry of this compound, a known mass of the hydrate can be analyzed for its sulfate and water content.

For the determination of sulfate, the this compound sample is dissolved in water, and an excess of a precipitating agent, such as barium chloride (BaCl₂) solution, is added. This results in the precipitation of insoluble barium sulfate (BaSO₄). The precipitate is then filtered, washed, dried, and weighed. From the mass of the BaSO₄ precipitate, the mass and percentage of sulfate in the original sample can be calculated.

To determine the water of hydration, a known mass of the hydrate is heated at a temperature sufficient to drive off the water molecules without decomposing the anhydrous tin(II) sulfate. The sample is heated until a constant mass is achieved. The difference in mass before and after heating corresponds to the mass of water lost. From this, the percentage of water of hydration and the value of 'x' in the formula SnSO₄·xH₂O can be determined.

Titration

Titration is a volumetric analysis technique used to determine the concentration of a substance in a solution. For tin(II) sulfate, an iodometric titration can be used to determine the amount of Sn(II). In this method, a solution of the this compound is titrated with a standardized iodine (I₂) solution in the presence of a starch indicator. The tin(II) ions are oxidized to tin(IV) ions by the iodine, which is itself reduced to iodide ions. The endpoint of the titration is indicated by the formation of a persistent blue-black color when the excess iodine reacts with the starch. The amount of Sn(II) in the sample can be calculated from the volume and concentration of the iodine solution used. This, combined with the initial mass of the sample, allows for the verification of the tin content and thus the stoichiometry.

Table 2: Example Stoichiometry Verification Data for SnSO₄·H₂O

| Analytical Method | Parameter Determined | Theoretical Value (%) | Experimental Value (%) |

| Gravimetric Analysis | % SO₄²⁻ | 41.2 | 40.9 |

| Gravimetric Analysis | % H₂O | 7.7 | 7.5 |

| Iodometric Titration | % Sn²⁺ | 51.1 | 50.8 |

Structural and Spectroscopic Probes

Spectroscopic techniques provide detailed information about the local atomic structure, bonding, and coordination environment within this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. msu.edu When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to its vibrational modes. youtube.com For this compound, the IR spectrum provides a characteristic "fingerprint" that can be used for identification and to gain insights into the bonding of the sulfate ions and the presence of water molecules.

The free sulfate ion (SO₄²⁻) has a tetrahedral geometry and exhibits four fundamental vibrational modes: a symmetric stretch (ν₁), a symmetric bend (ν₂), an antisymmetric stretch (ν₃), and an antisymmetric bend (ν₄). In the solid state, the interaction of the sulfate ion with the tin(II) cation and water molecules can lower its symmetry, leading to the splitting of degenerate vibrational modes and the appearance of otherwise IR-inactive modes.

In the analysis of tin-based compounds derived from tin(II) sulfate, the vibrational modes of bidentate bonded sulfate groups have been observed. uzhnu.edu.ua The presence of water of hydration is typically confirmed by the observation of broad absorption bands in the O-H stretching region (around 3200-3500 cm⁻¹) and H-O-H bending vibrations (around 1600-1630 cm⁻¹).

Table 3: Typical Infrared Absorption Frequencies for Sulfate and Water in a Hydrated Salt

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

| ν(O-H) | 3200 - 3500 | Water of hydration stretching |

| δ(H-O-H) | 1600 - 1630 | Water of hydration bending |

| ν₃(SO₄²⁻) | 1080 - 1130 | Asymmetric stretching of sulfate |

| ν₁(SO₄²⁻) | 980 - 1000 | Symmetric stretching of sulfate |

| ν₄(SO₄²⁻) | 610 - 640 | Asymmetric bending of sulfate |

| ν₂(SO₄²⁻) | 450 - 480 | Symmetric bending of sulfate |

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of matter. nih.gov It is element-specific and can be applied to both crystalline and amorphous materials. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. xrayabsorption.orglibretexts.org For this compound, the position and features of the Sn K-edge or L-edge XANES spectrum can confirm the +2 oxidation state of the tin atom. The shape of the near-edge region is sensitive to the local symmetry around the tin atom.

EXAFS refers to the oscillations in the X-ray absorption coefficient at energies above the absorption edge. libretexts.org Analysis of the EXAFS region can yield quantitative information about the local structure around the absorbing atom, including the number and type of neighboring atoms and the interatomic distances (bond lengths). nih.gov Studies on the hydrated tin(II) ion in both solid and solution phases using EXAFS have determined the Sn-O bond distance to be approximately 2.21 Å. mdpi.com This provides direct insight into the coordination of water molecules to the tin(II) ion.

Table 4: Structural Parameters for Hydrated Tin(II) Ion from EXAFS Data

| Parameter | Value |

| Absorbing Atom | Sn |

| Scatterer Atom | O |

| Coordination Number (N) | 3 |

| Sn-O Bond Distance (R) | 2.219(3) Å |

Data obtained from EXAFS studies on aqueous tin(II) perchlorate (B79767) solutions. mdpi.com

Large Angle X-ray Scattering (LAXS), also known as Wide Angle X-ray Scattering (WAXS), is a powerful technique for determining the structure of liquids and amorphous solids. researchgate.net For this compound in aqueous solution, LAXS can provide detailed information about the structure of the hydrated tin(II) ion and any ion pairing that may occur.

In a LAXS experiment, a beam of X-rays is scattered by the sample, and the intensity of the scattered X-rays is measured as a function of the scattering angle. The resulting scattering pattern is then Fourier transformed to produce a radial distribution function (RDF), which describes the probability of finding another atom at a certain distance from a central atom.

Studies on aqueous solutions of tin(II) salts using LAXS have provided precise measurements of the Sn-O bond distance for the hydrated tin(II) ion. A study on a ~3 mol/L solution of tin(II) perchlorate reported a Sn-O bond distance of 2.206(2) Å. mdpi.com This result is in excellent agreement with the value obtained from EXAFS, confirming that the primary hydration shell of the tin(II) ion consists of oxygen atoms from water molecules at this distance. mdpi.com The LAXS data also suggested that the structure of the hydrated tin(II) ion in solution is very similar to that observed in the solid state. mdpi.com

Electrochemical and Potentiometric Techniques

Electrochemical and potentiometric methods are fundamental in characterizing the behavior of this compound in aqueous environments. These techniques provide critical insights into its redox properties, speciation, and stability.

Voltammetry for Redox Behavior and Electrodeposition Studies

Voltammetry is a key technique for investigating the redox behavior of tin(II) ions and the kinetics of tin electrodeposition from acidic tin(II) sulfate solutions. sterc.org Cyclic voltammetry (CV), in particular, provides detailed information about the electrochemical processes occurring at an electrode surface. sterc.org

In studies using a conventional three-electrode cell, cyclic voltammograms of tin(II) sulfate solutions typically reveal distinct oxidation and reduction peaks. sterc.orgresearchgate.net The electrodeposition of tin is shown to be a two-electron transfer reaction. sterc.org Voltammetric analysis can identify two primary redox couples: the oxidation of Sn to Sn(II) and the subsequent oxidation of Sn(II) to Sn(IV). sterc.org These two oxidation processes are often superimposed on each other within a potential range of approximately -0.5 V to -0.4 V (vs. SCE). sterc.org

A comprehensive voltammetric study on a polycrystalline gold electrode identified five distinct peaks in an extended potential range: two cathodic peaks related to tin underpotential and overpotential deposition, and three anodic peaks. researchgate.net The anodic peaks correspond to the oxidation of the bulk tin, the oxidation of a gold-tin intermetallic layer, and the oxidation of adsorbed Sn(II) to Sn(IV). researchgate.net

The characteristics of these voltammetric peaks provide data on the mechanisms and kinetics of the electrodeposition process. For instance, the kinetics of tin electrodeposition have been observed to be slower in methanesulfonic acid (MSA) compared to sulfuric acid (SA), which is attributed to the formation of a Sn-MSA complex in the solution. researchgate.net

| Process | Peak Type | Description | Reference |

|---|---|---|---|

| Tin Deposition | Cathodic | Underpotential and overpotential (bulk) deposition of Sn from Sn(II). | researchgate.net |

| Tin Oxidation | Anodic | Oxidation of bulk Sn. | researchgate.net |

| Alloy Oxidation | Anodic | Oxidation of AuSn intermetallic layer (when using a gold electrode). | researchgate.net |

| Ion Oxidation | Anodic | Oxidation of adsorbed Sn(II) to Sn(IV). | researchgate.net |

| Superimposed Oxidation | Anodic | Coupled oxidation of Sn-Sn(II) and Sn(II)-Sn(IV) between -0.5 V and -0.4 V. | sterc.org |

Ion-Selective Electrodes (ISE) for Activity Measurements of Tin(II) and Sulfate Ions

Ion-selective electrodes (ISEs) are potentiometric sensors used for the direct measurement of the activity of specific ions in a solution. arizona.eduthermofisher.com This technique is particularly valuable for determining the activities of tin(II) and sulfate ions in equilibrated tin(II) sulfate solutions, which is essential for calculating thermodynamic stability constants. arizona.edu

For the determination of tin(II) ion activity, a tin amalgam electrode can be employed. arizona.edu To measure sulfate ion activity, a sulfate ion-selective electrode is used. arizona.edu However, direct measurement of sulfate via a dedicated ISE can be challenging. An alternative, indirect method involves potentiometric titration using a lead-selective electrode. sentek.co.ukresearchgate.net In this approach, a lead standard of a known concentration is measured before and after the addition of the sulfate-containing sample. The decrease in the measured potential of the lead standard is proportional to the amount of sulfate added, which precipitates as lead sulfate. sentek.co.uk

To ensure accurate and reproducible results, it is crucial to manage the solution's ionic strength. arizona.edu To eliminate complications from liquid-junction potential errors and the need for ionic strength corrections, all standard and test solutions are often prepared at a constant high ionic strength (e.g., 1 M) by adding a salt like sodium perchlorate. arizona.edu The potentials of each electrode are recorded using a digital millivoltmeter. arizona.edu

| Ion | Electrode Type | Measurement Principle | Key Considerations | Reference |

|---|---|---|---|---|

| Tin(II) (Sn²⁺) | Tin Amalgam Electrode | Direct potentiometric measurement of Sn²⁺ activity. | Requires deoxygenated solutions to prevent oxidation of Sn(II). | arizona.edu |

| Sulfate (SO₄²⁻) | Sulfate Ion-Selective Electrode | Direct potentiometric measurement of SO₄²⁻ activity. | Correction for interference from tin activity may be necessary. | arizona.edu |

| Sulfate (SO₄²⁻) | Lead Ion-Selective Electrode | Indirect measurement via sample subtraction or potentiometric titration with a lead standard. | The concentration of the lead standard must be greater than the sulfate concentration. | sentek.co.uk |

pH Monitoring in Hydrolysis and Stability Studies

The hydrolysis of aqueous tin(II) sulfate is a critical process that dictates the stability of the solution and leads to the formation of basic tin(II) salts. arizona.edu This process can be effectively tracked by monitoring the pH of the solution over time. arizona.edu

When tin(II) sulfate is dissolved in deoxygenated water, it begins to hydrolyze, causing the solution to become cloudy due to the precipitation of solid hydrolysis products. arizona.edu This hydrolysis reaction is accompanied by a distinct decrease in the solution's pH. arizona.edu

For these studies, a pH meter equipped with a combination electrode is typically used. arizona.edu The process involves dissolving a known quantity of tin(II) sulfate in deoxygenated water while stirring. The pH is monitored continuously until it stabilizes, indicating that the system has reached equilibrium. arizona.edu This final, stable pH value is crucial for stability field calculations and for determining the free energy of formation of the resulting solid phases, such as tritin(II)dihydroxy(oxy)sulfate (Sn₃O(OH)₂SO₄). arizona.edu The hydrolysis of tin(II) ions can cause the pH to decrease into a specific range that facilitates the formation of these basic salts. arizona.edu

| Parameter | Observation During Hydrolysis | Significance | Reference |

|---|---|---|---|

| Solution Appearance | Becomes increasingly cloudy after dissolution. | Indicates the precipitation of solid hydrolysis products. | arizona.edu |

| Solution pH | Decreases over time. | Reflects the progress of the hydrolysis reaction. | arizona.edu |

| Equilibrium | Achieved when the pH value no longer changes. | The final pH is used for thermodynamic stability calculations. | arizona.edu |

Theoretical and Computational Investigations of Tin Ii Sulfate Hydrate Systems

Quantum Mechanical (QM) and Hybrid QM/MM Approaches for Hydration Studies

The hydration of the tin(II) ion is a complex phenomenon governed by the interplay of electrostatic interactions, polarization, and the influence of the tin(II) ion's 5s² lone pair of electrons. Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are instrumental in dissecting these interactions.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to determine the geometries, energies, and vibrational frequencies of hydrated tin(II) ion clusters, [Sn(H₂O)ₙ]²⁺. mdpi.com These calculations reveal that the coordination number and geometry around the Sn(II) ion are highly flexible.

Studies have shown that for smaller hydration numbers (n=1-3), the water molecules arrange themselves asymmetrically around the tin(II) ion, a direct consequence of the stereochemically active lone pair. For the triaquatin(II) ion, [Sn(H₂O)₃]²⁺, a pyramidal C₃v structure is consistently found to be the most stable configuration across various levels of theory. mdpi.com Planar or more symmetric arrangements are significantly higher in energy. For instance, calculations have shown that planar D₃h structures can be 60–90 kJ/mol less stable than the pyramidal C₃v ground state. mdpi.com

The inclusion of a second hydration sphere in these models has a notable effect on the calculated properties, such as vibrational frequencies. For the [Sn(H₂O)₃]²⁺ cluster, adding three explicit water molecules to the second shell can increase the symmetric Sn-O stretching frequency by as much as 85 cm⁻¹. mdpi.com This highlights the importance of accounting for longer-range interactions in accurately modeling the hydrated ion's behavior.

| Isomer Structure (Symmetry) | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Pyramidal (C₃) | 0 | Most stable ground state |

| Pyramidal (C₃ᵥ) | 12–25 | Slightly higher energy pyramidal forms |

| [2+1] (C₂ᵥ) | 25–50 | Asymmetric structure with two close and one distant water |

| Planar (D₃ₕ) | 60–90 | Holodirected, high-energy planar structure |

While ab initio calculations provide static pictures of hydrated clusters, molecular dynamics (MD) simulations are essential for understanding the dynamic aspects of the hydration shell. Hybrid QM/MM MD simulations, where the core Sn(II) ion and its first hydration shell are treated with quantum mechanics and the surrounding solvent with classical mechanics, offer a balance between accuracy and computational cost.

These simulations show that the first hydration shell of the Sn(II) ion is highly dynamic and structurally asymmetric. acs.org Unlike many divalent cations that exhibit a well-defined, long-lived first hydration shell, the Sn(II) ion experiences frequent ligand (water molecule) exchange between its first and second hydration shells. acs.org

Simulations have indicated an average coordination number of around eight for the hydrated Sn(II) ion. mdpi.comacs.org However, the distribution of Sn-O distances is broad and asymmetric, suggesting a disordered hydration environment. mdpi.comacs.org Some studies have identified two distinguishable sets of water molecules within the first shell: a group of more tightly bound, proximal ligands and a second group of more labile, distal ligands. acs.org A QM/MM-MD study reported a primary peak for the Sn–O distance at 2.5 Å with a shoulder at 2.65 Å. mdpi.com

| Parameter | Finding | Implication |

|---|---|---|

| Average Coordination Number | ~8 | Indicates a large and flexible first hydration shell. mdpi.comacs.org |

| Ligand Exchange | Frequent | The hydration shell is highly dynamic and not well-defined. acs.org |

| Sn-O Distance Distribution | Asymmetric, with peaks around 2.45 Å and 2.75 Å | Suggests distinct proximal and distal water molecules. mdpi.com |

| Hydration Shell Structure | Asymmetric distribution of ligands | Confirms the influence of the stereochemically active lone pair. acs.org |

Electronic Structure and Bonding Analysis

The chemical properties of tin(II) compounds are largely dictated by the electronic configuration of the Sn²⁺ ion, specifically the presence of the 5s² lone pair of electrons. Computational studies are vital for analyzing the nature of bonding and the precise role of this lone pair.

Theoretical studies on the tin-oxygen bond reveal a significant ionic character, which increases compared to lighter elements in the same group (like carbon or silicon). uhmreactiondynamics.org The electronegativity difference between tin (1.96 on the Pauling scale) and oxygen (3.44) suggests a polar covalent bond with substantial ionic contributions.

Computational models of Sn-O bond formation, for instance in the reaction of atomic tin with molecular oxygen, show complex potential energy surfaces with multiple intermediates and transition states. nih.govresearchgate.net These studies help to understand the fundamental interactions governing the formation of Sn-O bonds. In the context of hydrated tin(II) sulfate (B86663), the bonding between the tin(II) ion and the oxygen atoms of water molecules and the sulfate anion involves a combination of electrostatic attraction and orbital overlap. Density functional theory (DFT) calculations on systems like SnO₂ show Sn-O bond lengths around 2.0 Å, providing a reference for the covalent component of such bonds. chemrxiv.org

The 5s² electron pair in the tin(II) ion is often described as a "stereochemically active" lone pair. Computational studies confirm that this lone pair is not a simple, spherically symmetric entity but occupies a directional hybrid orbital. city.ac.ukresearchgate.net This directedness prevents the close approach of ligands from the direction in which the lone pair orbital points, resulting in distorted coordination geometries. city.ac.uk

The most common coordination environments predicted and observed for tin(II) are distorted trigonal pyramidal and square pyramidal geometries. city.ac.uk This is a direct result of the lone pair occupying one of the coordination sites. The modern theoretical view of the lone pair involves the mixing of the tin 5s orbital with anion p orbitals to form bonding and anti-bonding states. nih.gov The subsequent mixing of this anti-bonding state with the tin 5p states leads to the formation of the directional lone pair. nih.gov

The degree of stereoactivity of the lone pair can vary. Mössbauer spectroscopy, supported by computational analysis, can distinguish between a highly directional, stereoactive lone pair (indicative of more covalent bonding) and a less directional, non-stereoactive lone pair (where the electrons remain in a more spherical 5s orbital, suggesting more ionic character). researchgate.net This variability influences the structure and properties of different tin(II) compounds.

Thermodynamic Modeling and Prediction of Phase Stability

Thermodynamic modeling, often supported by data from ab initio calculations, is used to predict the stability of different phases of a compound under various conditions of temperature, pressure, and composition. For tin(II) sulfate hydrate (B1144303), this involves determining the relative stability of different hydrate forms (e.g., monohydrate, trihydrate) and the anhydrous salt.

While specific, comprehensive phase diagrams for the tin(II) sulfate-water system derived purely from ab initio calculations are not widely published, the methodology for such predictions is well-established. Thermodynamic properties such as Gibbs free energy, enthalpy, and entropy for various solid phases and aqueous species can be calculated using DFT. rsc.org These calculated energies are then used to construct potential-pH (Pourbaix) diagrams or pressure-temperature phase diagrams. rsc.orgjmmab.com

For aqueous tin systems, potential-pH diagrams are used to predict the stable tin species (e.g., Sn²⁺(aq), Sn(OH)₂ (s), SnO₂(s)) as a function of pH and electrochemical potential. jmmab.com These models are constructed using standard thermodynamic data, which can be refined or supplemented by computational results. jmmab.com By analogy with similar systems, such as ferrous sulfate (FeSO₄), thermodynamic models can predict transition temperatures between different hydrates and their solubility limits with good accuracy. researchgate.net Such models would be crucial for controlling the crystallization of a desired tin(II) sulfate hydrate phase in industrial applications.

Computational Derivation of Free Energies of Formation for Tin(II) Species

The standard Gibbs free energy of formation (ΔGf°) is a critical thermodynamic parameter that indicates the stability of a compound. Computational methods, particularly ab initio quantum mechanical calculations, are instrumental in deriving these values for various tin(II) species, including its hydrated ions and hydrolysis products.

Ab initio investigations into the hydration of the tin(II) ion have been performed using various levels of theory, such as Hartree-Fock and second-order Møller-Plesset (MP2). mdpi.com These calculations determine the energies, structures, and vibrational frequencies of aquated tin(II) ions, such as [Sn(H₂O)n]²⁺ where n can range from 0 to 9, or even higher. mdpi.com By calculating the energies of these hydrated complexes, a foundational step is taken towards deriving their free energies of formation. These computational approaches can also be used to rationalize and support proposed speciation models derived from experimental data. mdpi.com

For more complex species, a combination of experimental measurements and thermodynamic cycles can be used to determine free energy values. For instance, the standard Gibbs free energy of formation for tritin(II)dihydroxyoxosulfate, Sn₃O(OH)₂SO₄, a known hydrolysis product of tin(II) sulfate, has been determined from direct electrochemical measurements of tin(II) and sulfate ion activities at equilibrium. arizona.edu This experimental value serves as a crucial benchmark for computational models.

Table 1: Standard Gibbs Free Energy of Formation for a Tin(II) Hydrolysis Product

This table presents the experimentally determined standard Gibbs free energy of formation for a key crystalline product formed from the hydrolysis of Tin(II) sulfate.

| Compound | Formula | ΔGf° (kJ mol⁻¹) | Method |

| Tritin(II)dihydroxyoxosulfate | Sn₃O(OH)₂SO₄ | -1563.1 ± 0.9 | Direct Electrode Measurement arizona.edu |

Density Functional Theory (DFT) is another powerful computational tool used to investigate reaction processes, such as hydrolysis and condensation. rsc.orgnih.gov By calculating the energies of reactants, intermediates, and products, DFT can elucidate reaction pathways and determine the thermodynamic favorability of forming various species, which is directly related to their free energies of formation. rsc.org

Prediction of Hydrolysis Products and Speciation under Varying Conditions

Tin(II) sulfate in aqueous solution undergoes hydrolysis, a process where water molecules react with the tin(II) ions, leading to the formation of various soluble and insoluble species. The specific products formed and their relative concentrations (speciation) are highly dependent on conditions such as pH, temperature, and the concentration of tin(II) sulfate. arizona.eduresearchgate.net

When dissolved in water, tin(II) sulfate solutions become cloudy over time due to the precipitation of solid hydrolysis products, a process accompanied by a decrease in the solution's pH. arizona.edu Computational models and thermodynamic data are used to predict which tin(II) species will be predominant under these changing conditions.

At a pH level of 2 or greater, the hydrolysis of the Sn²⁺ ion is known to occur, leading to the formation of several mononuclear hydroxide (B78521) complexes. researchgate.net As hydrolysis progresses, more complex polynuclear species can form. The primary crystalline hydrolysis product often identified in solutions of tin(II) sulfate is tritin(II)dihydroxyoxosulfate, Sn₃O(OH)₂SO₄. arizona.eduresearchgate.net However, a variety of other tin(II)-sulfate compounds may also be present depending on the exact conditions. researchgate.net

The key equilibrium reactions for the hydrolysis of the aqueous tin(II) ion have been extensively studied, and their equilibrium constants (log K) have been compiled, providing the basis for speciation diagrams. These constants quantify the formation of various hydrolytic species.

Table 2: Equilibrium Constants for Tin(II) Hydrolysis Reactions at 298 K

This interactive table provides the equilibrium constants for the formation of common mononuclear and polynuclear hydrolysis products of the Tin(II) ion in aqueous solution.

| Reaction | Log K |

| Sn²⁺ + H₂O ⇌ SnOH⁺ + H⁺ | -3.53 ± 0.40 cost-nectar.eu |

| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ + 2H⁺ | -7.68 ± 0.40 cost-nectar.eu |

| Sn²⁺ + 3H₂O ⇌ Sn(OH)₃⁻ + 3H⁺ | -17.56 ± 0.40 cost-nectar.eu |

| 2Sn²⁺ + 2H₂O ⇌ Sn₂(OH)₂²⁺ + 2H⁺ | -4.79 ± 0.05 cost-nectar.eu |

| 3Sn²⁺ + 4H₂O ⇌ Sn₃(OH)₄²⁺ + 4H⁺ | -5.60 ± 0.47 cost-nectar.eu |

Using these thermodynamic data, computational software can model the speciation of tin(II) in a sulfate system across a range of pH values and concentrations. These models predict that at low pH, the free Sn²⁺ aquo-ion is dominant. As the pH increases, mononuclear species such as SnOH⁺ and Sn(OH)₂ begin to form, followed by the appearance of polynuclear ions like Sn₂(OH)₂²⁺ and Sn₃(OH)₄²⁺, which are precursors to the precipitation of solid phases like Sn₃O(OH)₂SO₄. mdpi.comcost-nectar.eu

Emerging Research Directions and Future Outlook for Tin Ii Sulfate Hydrate

Integration of Multi-Disciplinary Approaches in Tin(II) Sulfate (B86663) Hydrate (B1144303) Research

The complexity of tin(II) sulfate hydrate systems necessitates a convergence of expertise from various scientific fields. The integration of materials science, chemistry, physics, and engineering is proving crucial for comprehensive research. This multidisciplinary approach allows for a holistic understanding, from the fundamental chemical properties of the hydrated compound to its performance in applied devices. For instance, the development of novel electronic and energy storage devices often involves chemists synthesizing new materials, materials scientists characterizing their structural and electronic properties, and physicists modeling their behavior. This collaborative effort is essential for translating fundamental knowledge into practical applications.

A significant area of this integrated research is in the development of tin-based materials for energy applications. For example, tin(II) sulfate is a key precursor for the synthesis of materials like Cu2ZnSnS4 (CZTS) thin films for solar cells and tin(IV) oxide (SnO2) nanoparticles for battery electrodes and supercapacitors. sigmaaldrich.comatamankimya.com The optimization of these applications relies on a deep understanding of the precursor's chemistry, the synthesis conditions, and the final material's properties, requiring a collaborative approach.

Development of Novel Characterization Techniques for In-Situ Studies

A deeper understanding of the mechanisms underlying the formation, transformation, and functionality of this compound requires advanced characterization techniques that can probe the material in real-time. In-situ and operando techniques are becoming increasingly important for observing the dynamic changes in the material under reaction conditions.

Synchrotron-based X-ray techniques, such as time-resolved X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS), are powerful tools for in-situ studies. taoliniu.com These methods allow researchers to monitor the crystallographic changes and the local atomic environment of the tin atoms during synthesis or within an operating device. For example, in-situ XRD can track the phase transformations of this compound as it is converted into other materials, providing crucial insights into reaction kinetics and mechanisms. wu.ac.thresearchgate.netresearcher.life

Advanced microscopy techniques are also at the forefront of this research. In-situ Transmission Electron Microscopy (TEM) enables the direct visualization of morphological and structural changes at the nanoscale. taoliniu.comdoi.org This can be particularly valuable for understanding the growth of nanoparticles synthesized from this compound precursors. Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy are also employed to study the structural features and surface conditions of materials derived from tin(II) sulfate. bitp.kiev.ua

Interactive Data Table: Advanced Characterization Techniques for Tin-Based Materials

| Technique | Information Obtained | Relevance to this compound Research |

| In-situ X-ray Diffraction (XRD) | Real-time crystallographic phase changes | Monitoring the conversion of this compound to other compounds. wu.ac.thresearchgate.netresearcher.life |

| In-situ X-ray Absorption Spectroscopy (XAS) | Local atomic environment and oxidation state of tin | Understanding the chemical transformations during synthesis and device operation. taoliniu.com |

| In-situ Transmission Electron Microscopy (TEM) | Nanoscale morphological and structural evolution | Visualizing the formation and growth of nanoparticles from this compound precursors. taoliniu.comdoi.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Molecular vibrations and functional groups | Characterizing the surface chemistry and bonding in materials synthesized from tin(II) sulfate. bitp.kiev.ua |

Advanced Computational Modeling for Complex this compound Systems

Computational modeling has emerged as an indispensable tool for complementing experimental studies of this compound. Theoretical approaches, such as Density Functional Theory (DFT), provide atomic-level insights into the electronic structure, bonding, and reactivity of this compound. These models can predict material properties, elucidate reaction mechanisms, and guide the design of new materials with desired functionalities.

For instance, computational studies have been used to investigate the hydration of the tin(II) ion, providing a fundamental understanding of its coordination environment in aqueous solutions. mdpi.com This knowledge is critical for controlling the synthesis of tin-based materials from aqueous solutions of tin(II) sulfate. Furthermore, computational modeling can be employed to predict the crystal structures of new tin compounds and to understand the role of dopants and defects in tuning their properties for specific applications, such as photocatalysis. aps.org The use of genetic algorithms combined with DFT can help in identifying stable structures of tin-containing nanoclusters. fao.org

The integration of computational modeling with experimental data allows for a more robust understanding of complex systems. For example, theoretical calculations can help to interpret experimental spectroscopic data and to provide a more detailed picture of the atomic-scale processes that govern the performance of materials derived from this compound.

Sustainable Synthesis and Application Development for this compound

The principles of green chemistry are increasingly influencing the research and development related to this compound. There is a growing emphasis on developing sustainable synthesis routes and applications that minimize environmental impact.

Research into more energy-efficient and environmentally friendly synthesis methods for tin(II) sulfate is ongoing. This includes exploring precipitation methods that consume less energy and time. researchgate.netresearcher.liferesearchgate.net One approach involves the reaction of tin metal with sulfuric acid, which can be optimized to produce high-purity tin(II) sulfate. researchgate.net Electrolytic methods are also being investigated as a means to produce tin(II) sulfate with a low content of impurities. google.com The recovery of tin from secondary sources, such as industrial waste, is another important aspect of sustainable production. researchgate.net

In terms of applications, the use of tin(II) sulfate in the fabrication of materials for renewable energy technologies is a key area of focus. Its role as a precursor for CZTS solar cells and other photovoltaic materials highlights its contribution to a more sustainable energy future. sigmaaldrich.comatamankimya.com The development of tin-based materials for energy-efficient electronics and sensors also aligns with the goals of sustainability. atamankimya.combitp.kiev.ua

Interactive Data Table: Sustainable Approaches in this compound Research

| Research Area | Sustainable Aspect | Example/Finding |

| Synthesis | Energy Efficiency | Development of precipitation methods with reduced energy and time consumption. researchgate.netresearcher.liferesearchgate.net |

| Synthesis | Purity and Waste Reduction | Electrolytic production of high-purity tin(II) sulfate. google.com |

| Resource Management | Circular Economy | Recovery of tin from secondary resources to reduce reliance on primary mining. researchgate.net |

| Applications | Renewable Energy | Use as a precursor for Cu2ZnSnS4 (CZTS) thin-film solar cells. sigmaaldrich.comatamankimya.com |

| Applications | Energy-Efficient Devices | Preparation of tin(IV) oxide nanoparticles for supercapacitors and optoelectronic devices. sigmaaldrich.comatamankimya.com |

Q & A

Q. How can the water content in Tin(II) sulfate hydrate be experimentally determined?

Q. What experimental precautions are critical when synthesizing this compound?

Methodological Answer:

- Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of Sn²⁺ to Sn⁴⁺.

- Use acidic aqueous solutions (pH 1–3) to stabilize Sn²⁺ ions, as alkaline conditions promote hydrolysis.

- Monitor reaction temperature (25–50°C) to avoid thermal decomposition.

- Reference safety protocols for cadmium sulfate hydrate (e.g., respiratory protection, fume hood use) due to analogous toxicity risks .

Q. How can hydration stoichiometry (e.g., SnSO₄·nH₂O) be confirmed?

Methodological Answer: Combine TGA with molar ratio calculations :

For precise results, pair with X-ray diffraction (XRD) to identify crystalline phases and compare with database standards (e.g., ICDD PDF-4+) .

Advanced Research Questions

Q. How does hydrate morphology influence the physical properties of this compound?

Methodological Answer:

- Use scanning electron microscopy (SEM) to characterize crystal structure. Hydrate morphology (e.g., granular vs. fibrous) affects solubility and thermal stability.

- Conduct hydrate dissociation experiments under controlled pressure/temperature (P-T) conditions. Monitor phase transitions via differential scanning calorimetry (DSC) to map stability fields .

Q. What analytical techniques resolve contradictions in reported water stoichiometry values?

Methodological Answer:

Q. How can computational modeling predict this compound’s behavior in mixed-salt systems?

Methodological Answer:

- Apply molecular dynamics (MD) simulations using force fields parameterized for sulfates (e.g., CLAYFF). Model ion-water interactions to predict solubility and hydration energies.

- Validate with electrochemical impedance spectroscopy (EIS) to measure ionic conductivity in aqueous solutions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

- Follow GHS Category 1 guidelines for acute toxicity (oral, dermal) and environmental hazards (aquatic toxicity).

- Use local exhaust ventilation and PPE (nitrile gloves, safety goggles).

- Store in airtight containers with desiccants to prevent deliquescence. Dispose via hazardous waste channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.